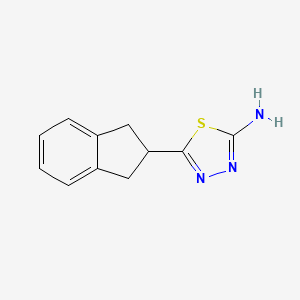

2-Amino-5-(2-indanyl)-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3S |

|---|---|

Molecular Weight |

217.29 g/mol |

IUPAC Name |

5-(2,3-dihydro-1H-inden-2-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C11H11N3S/c12-11-14-13-10(15-11)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,12,14) |

InChI Key |

STBCAQUIAHJLGX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C3=NN=C(S3)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Amino 5 2 Indanyl 1,3,4 Thiadiazole

Traditional Cyclization Approaches for 2-Amino-1,3,4-thiadiazole (B1665364) Core Synthesis

The formation of the 2-amino-1,3,4-thiadiazole ring is a well-documented process in organic synthesis, with several reliable methods available. sbq.org.br These approaches are broadly applicable and form the foundation for synthesizing a vast array of 5-substituted derivatives, including the 2-indanyl variant.

One of the most common and direct methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the condensation of thiosemicarbazide (B42300) with a carboxylic acid or its more reactive derivatives (such as acid chlorides or esters). nih.govjocpr.com This reaction involves the acylation of thiosemicarbazide to form an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thiadiazole ring. nih.govsbq.org.br

The proposed mechanism begins with a nucleophilic attack by the nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon of the carboxylic acid derivative. sbq.org.br This is followed by a dehydration step to form the acylthiosemicarbazide. Subsequent intramolecular attack by the sulfur atom on the carbonyl carbon leads to a cyclic intermediate, which upon further dehydration, results in the aromatic 1,3,4-thiadiazole (B1197879) ring. sbq.org.br The reaction is typically facilitated by dehydrating agents or acid catalysts. jocpr.comsbq.org.br A variety of reagents can be employed to drive the cyclodehydration step, each with its own advantages regarding yield and reaction conditions. nih.govnih.govresearchgate.net

| Reagent/Catalyst | Role | Typical Conditions | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Dehydrating agent/catalyst | Refluxing with the reactants | jocpr.com |

| Concentrated Sulfuric Acid (H₂SO₄) | Dehydrating agent/catalyst | Often used as both solvent and catalyst | nih.govjocpr.com |

| Polyphosphoric Acid (PPA) | Dehydrating agent/catalyst | Heating reactants in PPA | nih.govsbq.org.br |

| Methanesulfonic Acid (MeSO₃H) | Dehydrating agent/catalyst | Used with P₂O₅ for enhanced dehydration | sbq.org.br |

| Polyphosphate Ester (PPE) | Mild dehydrating agent | One-pot synthesis in a solvent like chloroform | nih.govresearchgate.netencyclopedia.pub |

An alternative pathway to the 2-amino-1,3,4-thiadiazole core is through the oxidative cyclization of thiosemicarbazones. nih.gov Thiosemicarbazones are readily prepared by the condensation of thiosemicarbazide with an appropriate aldehyde. researchgate.netresearchgate.netnih.gov In the context of the target molecule, this would involve the thiosemicarbazone of indane-2-carbaldehyde.

The oxidative cyclization is typically carried out using an oxidizing agent, which facilitates the formation of the C-S bond necessary for ring closure. researchgate.net A proposed mechanism for this reaction, particularly with ferric chloride, involves the formation of a radical intermediate that leads to the cyclized product. sbq.org.br This method is advantageous as it often proceeds under mild conditions.

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Ferric Chloride (FeCl₃) | Aqueous or alcoholic solution | nih.govsbq.org.br |

| Iodine (I₂) | In the presence of a base like K₂CO₃ | researchgate.netnih.gov |

| Ammonium Ferric Sulfate | As an alternative iron-based oxidant | sbq.org.br |

The dehydrocyclization of 1-acylthiosemicarbazides is a fundamental method for forming the 2-amino-1,3,4-thiadiazole ring. nih.gov This process involves the intramolecular cyclization accompanied by the elimination of a water molecule, a reaction that is heavily promoted by strong acids. sbq.org.br In this approach, the acylthiosemicarbazide precursor is first synthesized and isolated before being subjected to the cyclizing conditions.

Strong acid media, such as concentrated sulfuric acid or polyphosphoric acid, act as powerful dehydrating agents that catalyze the ring closure. nih.gov The mechanism involves the protonation of the carbonyl oxygen of the acyl group, which increases its electrophilicity and facilitates the nucleophilic attack by the sulfur atom. Subsequent elimination of water from the tetrahedral intermediate yields the stable aromatic thiadiazole ring. sbq.org.br Research indicates that in strongly acidic media, the formation of 1,3,4-thiadiazoles is favored over other potential isomers like s-triazoles. researchgate.net

Strategic Introduction of the 2-Indanyl Moiety at the C-5 Position

The specific identity of the final compound is determined by the substituent at the C-5 position, which in this case is the 2-indanyl group. This requires the synthesis to begin with a precursor molecule that already contains this carbocyclic framework.

The key precursor for introducing the 2-indanyl moiety is indane-2-carboxylic acid. scbt.comchemicalbook.comsigmaaldrich.com The synthesis of this precursor can be achieved through various routes, often starting from indene (B144670) or 2-indanone (B58226).

One common method for preparing 2-indanone involves the oxidation of indene. guidechem.comorgsyn.org For instance, indene can be treated with formic acid and hydrogen peroxide to form an intermediate glycol monoformate, which is then hydrolyzed and rearranged in the presence of sulfuric acid to yield 2-indanone. orgsyn.org

From 2-indanone, indane-2-carboxylic acid can be synthesized. Alternatively, a more direct route to the carboxylic acid involves the hydrolysis of 2,3-dihydro-1H-indene-2-carbonitrile. chemicalbook.com For the subsequent synthesis of the thiadiazole, the indane-2-carboxylic acid is typically converted into a more reactive derivative, such as an acid chloride (indan-2-carbonyl chloride), by reacting it with an agent like thionyl chloride or oxalyl chloride. This activation step is crucial for an efficient reaction with the thiosemicarbazide nucleophile.

The linkage of the 2-indanyl moiety to the C-5 position of the thiadiazole ring does not involve the formation of a new C-C bond directly onto a pre-formed thiadiazole. Instead, the entire indanyl-carbonyl fragment is incorporated during the construction of the heterocyclic ring. The C-5 atom of the final thiadiazole product originates from the carbonyl carbon of the indane-2-carboxylic acid derivative.

The reaction mechanism follows the condensation pathway described in section 2.1.1. The process is initiated by the nucleophilic attack of the terminal amino group of thiosemicarbazide onto the activated carbonyl carbon of the indan-2-carbonyl derivative. This forms the 1-(indan-2-carbonyl)thiosemicarbazide intermediate. Under the influence of a dehydrating agent (e.g., H₂SO₄, POCl₃), this intermediate undergoes intramolecular cyclization. The thione sulfur atom attacks the amide carbonyl carbon, leading to a five-membered ring intermediate. The final step is the elimination of a water molecule from this intermediate, resulting in the formation of the aromatic 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole. sbq.org.br This pathway ensures that the 2-indanyl group is regiospecifically placed at the desired C-5 position.

Detailed Synthetic Methodologies for this compound Remain Undocumented in Publicly Available Scientific Literature

General synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles typically involve the cyclization of thiosemicarbazide with a corresponding carboxylic acid or its derivatives. These reactions are often facilitated by dehydrating agents or catalysts. Modern synthetic innovations, including green chemistry approaches, the use of various catalytic systems, and the application of microwave-assisted and solid-phase synthesis techniques, have been reported for the synthesis of other analogs in this class. These methods aim to improve reaction efficiency, yield, and purity while minimizing environmental impact.

Research into the large-scale synthesis of other 2-amino-1,3,4-thiadiazole derivatives has focused on optimizing reaction conditions to enhance yield and ensure high purity, which are critical for potential industrial and pharmaceutical applications. However, without specific studies on this compound, it is not possible to provide detailed information on its synthesis, including novel routes, green chemistry applications, catalytic systems, or strategies for yield enhancement and purity control in large-scale production, as per the requested outline.

Therefore, the following sections of the proposed article outline cannot be completed with scientifically accurate and specific information pertaining to this compound:

Yield Enhancement and Purity Control in Large-Scale Synthesis Research

Further research and publication in the field of synthetic organic chemistry would be necessary to elucidate the specific synthetic pathways and optimization strategies for this compound.

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 2 Indanyl 1,3,4 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis of Indanyl-Thiadiazole Linkage

Were ¹H NMR and ¹³C NMR spectra available for 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole, they would be instrumental in confirming the covalent linkage between the indanyl and thiadiazole moieties.

¹H NMR Spectroscopy: The spectrum would be expected to show distinct signals for the protons of the 2-indanyl group and the amino (-NH₂) protons on the thiadiazole ring. The chemical shifts and coupling patterns of the indanyl protons would confirm its substitution pattern. Specifically, the proton at the C2 position of the indane, being directly attached to the thiadiazole ring, would likely appear as a multiplet at a characteristic downfield shift due to the influence of the heterocyclic ring. The aromatic protons of the indane would exhibit complex splitting patterns in the aromatic region of the spectrum. The amino protons would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide evidence for the carbon framework of the entire molecule. Key signals would include those for the two distinct carbons of the thiadiazole ring (C2 and C5). The C5 carbon, bonded to the indanyl group, would have a chemical shift indicative of this substitution. The spectrum would also display signals for the carbons of the indanyl moiety, including the aliphatic carbons and the aromatic carbons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: This table is predictive and not based on experimental data)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH₂ | 5.0 - 7.0 | br s |

| Indanyl-H2 | 3.5 - 4.5 | m |

| Indanyl-H1, H3 | 2.8 - 3.5 | m |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: This table is predictive and not based on experimental data)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Thiadiazole-C2 | 160 - 170 |

| Thiadiazole-C5 | 150 - 160 |

| Indanyl-C2 | 40 - 50 |

| Indanyl-C1, C3 | 30 - 40 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the indanyl and thiadiazole fragments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For instance, it would show correlations between the protons on the indanyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique would be crucial in confirming the linkage between the indanyl group and the thiadiazole ring by showing a correlation between the indanyl-H2 proton and the thiadiazole-C5 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, a high-resolution mass spectrum would provide the exact molecular weight, which would confirm its elemental composition. The fragmentation pattern, likely obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID), would be expected to show characteristic losses of fragments from both the indanyl and thiadiazole moieties.

Interactive Data Table: Predicted Mass Spectrometry Fragments (Note: This table is predictive and not based on experimental data)

| m/z | Possible Fragment |

|---|---|

| [M]+• | Molecular ion |

| [M - NH₂]+ | Loss of amino group |

| [Indanyl]+ | Indanyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands.

Interactive Data Table: Predicted IR Absorption Bands (Note: This table is predictive and not based on experimental data)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amino) | 3100 - 3400 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (thiadiazole) | 1600 - 1650 | Strong |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the indanyl group relative to the thiadiazole ring and would detail the intermolecular interactions, such as hydrogen bonding, in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity Assessment

Lack of Publicly Available Research on Chiroptical Properties of this compound Derivatives

A comprehensive review of available scientific literature reveals a notable absence of research focused on the chiroptical properties of this compound and its chiral derivatives. Despite the synthesis and characterization of a wide array of 1,3,4-thiadiazole (B1197879) compounds for various applications, specific studies employing techniques such as Circular Dichroism (CD) spectroscopy to investigate the stereochemical features of chiral derivatives of this particular compound have not been reported in the public domain.

While the broader class of 1,3,4-thiadiazoles has been subject to extensive investigation, including advanced spectroscopic and structural characterization, the exploration of chirality and its influence on the molecular properties within the specific context of the 2-indanyl substituted aminothiadiazole remains an unaddressed area of research. Consequently, data pertaining to the synthesis of chiral derivatives and their subsequent analysis through chiroptical methods are not available. This indicates a potential area for future scientific inquiry, where the introduction of a chiral center could lead to novel molecular functionalities and applications.

Theoretical and Computational Chemistry Studies of 2 Amino 5 2 Indanyl 1,3,4 Thiadiazole

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

There are no available MD simulation studies that describe the conformational landscape, flexibility, or dynamic behavior of this specific molecule.

Computational Prediction of Spectroscopic Parameters

No computational data has been published predicting the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) for 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole.

Reaction Mechanism Modeling for Synthetic Pathways

While general synthetic routes for 2-amino-1,3,4-thiadiazoles are known, specific computational modeling of the reaction mechanisms leading to the formation of the 2-indanyl derivative has not been documented.

Solvation Models and Their Influence on Molecular Properties

There are no studies that apply solvation models (like PCM or SMD) to determine the influence of different solvents on the electronic and structural properties of this compound.

Further research and dedicated computational investigation would be required to generate the specific data requested for this compound.

Structure Activity Relationship Sar Investigations of 2 Amino 5 2 Indanyl 1,3,4 Thiadiazole Derivatives

Design Principles for Modifying the 2-Indanyl Moiety

Substituent Effects on Electronic and Steric Properties

The introduction of substituents onto the aromatic ring of the 2-indanyl moiety can systematically tune the molecule's electronic and steric characteristics. The position and nature of these substituents are pivotal in defining the resulting biological activity.

Electronic Effects: Electron-withdrawing groups (EWGs) such as halogens (e.g., -F, -Cl) or nitro groups (-NO₂) can modulate the electron density of the indanyl system. This alteration can influence p-p stacking interactions with aromatic amino acid residues in a target's active site. Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups can enhance electron density, potentially favoring different binding interactions.

Steric Effects: The size and placement of substituents affect how the ligand fits into its binding site. A bulky substituent might provide a better fit in a large hydrophobic pocket, while it could also cause steric hindrance that prevents optimal binding. The strategic placement of smaller groups can help to probe the topology of the active site and fine-tune the compound's orientation for maximum efficacy.

The table below summarizes the potential effects of common substituents on the indanyl ring.

| Substituent | Type | Potential Electronic Effect | Potential Steric Effect |

| Fluoro (-F) | EWG | Inductive withdrawal | Minimal |

| Chloro (-Cl) | EWG | Inductive withdrawal | Moderate |

| Methyl (-CH₃) | EDG | Inductive/Hyperconjugative donation | Moderate |

| Methoxy (-OCH₃) | EDG | Mesomeric donation | Moderate |

| Nitro (-NO₂) | EWG | Strong inductive/mesomeric withdrawal | Moderate |

Modifications at the C-2 Amino Group of the Thiadiazole Ring

The 2-amino group on the 1,3,4-thiadiazole (B1197879) ring is a crucial site for chemical modification and a key feature for biological activity, often acting as a hydrogen bond donor. dovepress.com Its reactivity allows for the synthesis of a wide array of derivatives, including amides, sulfonamides, and Schiff bases, significantly altering the compound's physicochemical properties.

Amide and Sulfonamide Formation: Acylation or sulfonylation of the amino group can introduce a variety of substituents that can explore different regions of a binding pocket. For instance, converting the amino group to a sulfonamide can introduce a strong hydrogen bond acceptor and allow for the addition of further aryl or alkyl groups, potentially increasing binding affinity. rsc.org

Schiff Base Formation: Condensation with aldehydes or ketones yields Schiff bases (imines), which can introduce extended conjugation and additional points of interaction. The =N-C-S- moiety within the thiadiazole ring is often considered essential for certain biological activities, and modifications at the C-2 amino position can enhance these properties. frontiersin.org

Studies on various 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown that these modifications can lead to compounds with enhanced biological profiles. dovepress.comnih.gov

The following table details common modifications at the C-2 amino position and their general impact.

| Modification | Resulting Functional Group | Potential Change in Properties |

| Acylation | Amide | Adds hydrogen bond acceptor; allows for addition of various R-groups. |

| Sulfonylation | Sulfonamide | Adds strong hydrogen bond acceptor; can significantly alter polarity. |

| Reaction with Aldehyde | Schiff Base (Imine) | Extends conjugation; introduces planarity and potential for new interactions. |

| Alkylation | Secondary/Tertiary Amine | Increases basicity and lipophilicity; removes a hydrogen bond donor. |

In Silico SAR Studies and QSAR Modeling

Computational methods, including in silico SAR and Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for rational drug design involving the thiadiazole scaffold. dovepress.comresearchgate.netnih.govresearchgate.net These approaches allow for the prediction of biological activity and help prioritize the synthesis of the most promising derivatives.

Ligand-Based Drug Design Approaches (Pharmacophore Modeling)

In the absence of a known receptor structure, ligand-based methods like pharmacophore modeling are employed. A pharmacophore model for 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole derivatives would typically identify essential chemical features required for biological activity. Based on the scaffold, a hypothetical model would likely include:

A hydrophobic/aromatic feature corresponding to the indanyl moiety.

A hydrogen bond donor feature from the C-2 amino group.

Hydrogen bond acceptor features from the nitrogen atoms of the thiadiazole ring.

This model serves as a 3D template to screen virtual libraries for new compounds with similar features or to guide the design of novel derivatives with potentially improved activity.

Cheminformatics Analysis of Related Thiadiazole Scaffolds

Cheminformatics involves the analysis of chemical and biological data for large sets of compounds to identify trends. For thiadiazole scaffolds, this analysis often focuses on calculating molecular descriptors that correlate with biological activity. researchgate.net QSAR studies on related 5-amino-1,3,4-thiadiazole inhibitors have successfully used topological and fragmental descriptors to explain their inhibitory activity. nih.gov Key descriptors often include:

Topological Descriptors: These describe the connectivity and branching of the molecule. For example, Kier's molecular connectivity indices have been shown to correlate with the inhibitory potency of some thiadiazole derivatives. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Spatial Descriptors: These relate to the 3D shape of the molecule, such as molecular volume and surface area.

By establishing a mathematical relationship between these descriptors and the observed biological activity, QSAR models can predict the potency of unsynthesized derivatives, thereby streamlining the drug discovery process. nih.gov

Conformational Analysis and Its Implications for Molecular Interactions

A thorough review of available scientific literature indicates a notable absence of specific experimental or computational studies focused on the conformational analysis of this compound. Detailed research findings, such as crystal structures, NMR spectroscopic analyses, or molecular modeling dedicated to the rotational dynamics and spatial arrangement of the 2-indanyl group relative to the thiadiazole ring, are not publicly documented. Consequently, the following discussion is based on established principles of conformational analysis and data from structurally related molecules to infer the likely conformational behavior of this specific compound and its implications.

The conformational landscape of this molecule is primarily governed by a balance between steric and electronic factors. The indanyl group is substantially larger than simple alkyl or aryl substituents, and its orientation will be heavily influenced by steric hindrance. The hydrogen atoms on the C1 and C3 positions of the indane ring can clash with the nitrogen and sulfur atoms of the thiadiazole ring, restricting free rotation. This steric repulsion likely leads to a preferred range of dihedral angles that minimize these unfavorable interactions.

Computational modeling studies on other 5-substituted 1,3,4-thiadiazoles suggest that the planarity of the thiadiazole ring itself is largely maintained. The primary conformational variability arises from the orientation of the substituent at the 5-position. For this compound, two principal types of conformations can be hypothesized:

Extended Conformation: Where the indanyl group is oriented away from the thiadiazole ring to minimize steric clash. This would result in a more linear or "outstretched" molecular shape.

Folded or Bent Conformation: Where the indanyl group is positioned more closely over the thiadiazole ring. This might be stabilized by weak intramolecular interactions, although it is more likely to be disfavored due to steric hindrance.

Implications for Molecular Interactions:

The conformation of the 2-indanyl group has significant implications for the molecule's ability to form intermolecular interactions, which are the basis of its structure-activity relationship.

Steric Profile and Binding Pocket Fit: The rotational position of the indanyl substituent defines the molecule's volume and shape. A specific conformation is likely required for a snug fit into the binding pocket of a biological target. A conformation that is too bulky may prevent the molecule from accessing the active site, while a different conformation might present the key interacting groups (like the 2-amino group) in a suboptimal orientation.

Accessibility of Hydrogen Bonding Groups: The 2-amino group and the nitrogen atoms of the 1,3,4-thiadiazole ring are potential hydrogen bond donors and acceptors, respectively. The orientation of the bulky indanyl group can shield these functional groups, potentially hindering their ability to form crucial hydrogen bonds with a target protein. An extended conformation might leave these groups more exposed and available for interaction.

Hydrophobic Interactions: The indanyl moiety provides a significant hydrophobic surface. Its spatial orientation determines which parts of a binding site it can interact with. Different conformations would allow the molecule to adapt to hydrophobic pockets of varying shapes and sizes.

In the absence of concrete experimental data, molecular modeling techniques such as density functional theory (DFT) calculations or molecular dynamics simulations would be required to predict the lowest energy conformations, estimate the rotational energy barriers between them, and understand how the molecule's shape influences its interaction with potential biological targets. Such studies would be invaluable for rational drug design and for explaining the structure-activity relationships of this class of compounds.

Mechanistic Studies of Biological Target Engagement by 2 Amino 5 2 Indanyl 1,3,4 Thiadiazole and Its Analogs

Enzymatic Inhibition Studies and Kinetic Analysis

The 2-amino-1,3,4-thiadiazole (B1665364) core has been incorporated into numerous molecules designed to inhibit specific enzymes involved in various disease pathologies. acs.org

Inosine (B1671953) Monophosphate (IMP) Dehydrogenase: Metabolites of 2-amino-1,3,4-thiadiazole have been identified as potent inhibitors of inosine 5'-phosphate (IMP) dehydrogenase, a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.gov One study described two active derivatives: a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analog and an aminothiadiazole mononucleotide. Kinetic analysis revealed that the NAD analog acts as a pseudoirreversible and noncompetitive inhibitor with respect to both IMP and NAD. In contrast, the aminothiadiazole mononucleotide was found to be a reversible inhibitor, competitive with IMP (with a Ki of approximately 0.1 µM) and uncompetitive with NAD. nih.gov These findings pinpoint IMP dehydrogenase as a primary target for this class of compounds. nih.gov

Cyclooxygenase (COX) Isoforms: Several 1,3,4-thiadiazole (B1197879) derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to inflammatory processes. dergipark.org.tr Certain thiadiazole-thiazolidinone hybrids have demonstrated potent and selective inhibition of COX-2. nih.gov For instance, one of the most promising compounds from a synthesized series, compound 6l , inhibited the COX-2 enzyme with a nanomolar concentration (IC50 = 70 nM) and a high selectivity index (SI = 220) over COX-1. nih.gov Conversely, other analogs, such as 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide, have been identified as potent and selective COX-1 inhibitors. dergipark.org.tr This suggests that substitutions on the thiadiazole scaffold can modulate the inhibitory profile and selectivity towards different COX isoforms.

Kinases: The 2-amino-thiadiazole scaffold and its bioisosteres are recognized as effective kinase inhibitor templates. Analogs have been developed as substrate-competitive inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in cellular stress responses. nih.gov Furthermore, the derivative 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has been shown to inhibit the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, a critical component of the MAPK signaling cascade that regulates cell proliferation and survival. researchgate.netnih.gov

A variety of in vitro assays are employed to determine the enzyme modulatory effects of 2-amino-1,3,4-thiadiazole analogs. For assessing COX inhibition, a colorimetric inhibitor screening assay is commonly used, which allows for the determination of the percentage of inhibition and the calculation of IC50 values for both COX-1 and COX-2 isoforms. dergipark.org.tr

For kinase inhibition, displacement assays can be utilized. For example, the inhibition of JNK was evaluated using an assay that measured the displacement of a biotinylated peptide derived from the JIP-1 scaffold protein. nih.gov The inhibitory activity against IMP dehydrogenase has been characterized through detailed kinetic analyses, using techniques like Ackermann-Potter plots to confirm the nature of the inhibition (e.g., competitive, noncompetitive, reversible). nih.gov

Table 1: In Vitro COX-2 Inhibition Data for Selected Thiadiazole-Thiazolidinone Hybrids

| Compound | COX-2 IC50 (nM) | Selectivity Index (SI) |

|---|---|---|

| 6a | 100 | >150 |

| 6f | 90 | >166 |

| 6i | 80 | >187 |

| 6l | 70 | 220 |

| 6m | 90 | >166 |

| 9 | 100 | 55 |

| Celecoxib (Reference) | 49 | 308 |

Protein-Ligand Interaction Studies Using Biophysical Techniques

Biophysical techniques are essential for characterizing the direct binding events between a ligand like 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole and its protein target, providing thermodynamic and kinetic data that complement enzymatic assays.

Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical method that directly measures the heat released or absorbed during a binding event. researchgate.net In a single ITC experiment, it is possible to determine the binding affinity (Ka), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govsemanticscholar.org This provides a complete thermodynamic profile of the protein-ligand interaction. nih.gov For a compound like this compound, ITC could be used to confirm direct binding to a target enzyme, such as a kinase or COX isoform, and reveal the thermodynamic forces driving the association (e.g., hydrogen bonding, hydrophobic interactions). researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor binding interactions in real-time. It provides kinetic data, including the association rate constant (ka) and dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. SPR has been successfully used to kinetically characterize the binding of other nitrogen-containing heterocyclic drugs to their target proteins, even resolving multiple binding orientations. nih.gov This technique could be applied to study the interaction of this compound with its target, yielding valuable information on the speed and stability of the binding complex.

Fluorescence Quenching: This technique can be used to study ligand binding by monitoring the quenching of a protein's intrinsic fluorescence, typically from tryptophan residues, upon complex formation. conicet.gov.ar The binding constant and the number of binding sites can be calculated from the fluorescence data using the Stern-Volmer equation. conicet.gov.arresearchgate.net Spectroscopic studies on 1,3,4-thiadiazole analogs have demonstrated their distinct fluorescence properties, which can be influenced by environmental factors such as solvent and pH, and are sensitive to molecular aggregation. nih.gov This intrinsic fluorescence could potentially be exploited, but more commonly, the quenching of protein fluorescence upon ligand binding would be measured to characterize the interaction.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of newly synthesized 1,3,4-thiadiazole derivatives, with 1H-NMR and 13C-NMR spectra being routinely used to confirm their chemical structures. nih.govkayseri.edu.tr Beyond structural confirmation, advanced NMR techniques are powerful tools for studying protein-ligand interactions. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD)-NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), can identify which ligands in a mixture bind to a target protein and can map the ligand's binding epitope. These methods would be highly applicable for confirming the direct engagement of this compound with its biological target and identifying the specific parts of the molecule involved in the interaction.

Cellular Pathway Modulation Investigations (in vitro cell line studies, not clinical)

The ultimate effect of enzyme inhibition by a compound is the modulation of cellular signaling pathways. In vitro studies using cell lines are critical for elucidating these effects.

Research on the analog 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) in human non-small cell lung carcinoma cells (A549) provides a clear example of cellular pathway modulation. nih.gov Western blotting analysis revealed that FABT inhibited the activation of the ERK1/2 pathway. nih.gov This inhibition of a key proliferative signaling cascade was linked to downstream effects on the cell cycle. Further investigation showed that FABT induced cell cycle arrest in the G0/G1 phase and concurrently enhanced the expression of p27/Kip1, a critical cyclin-dependent kinase inhibitor that halts cell cycle progression. nih.gov These results demonstrate a clear mechanistic link from inhibition of an upstream kinase pathway to a functional anti-proliferative effect at the cellular level.

Impact on Specific Signaling Cascades or Metabolic Pathways

Analogs of this compound have been shown to modulate several critical signaling and metabolic pathways, primarily associated with inflammation and cell growth.

Inhibition of Prostaglandin (B15479496) and Leukotriene Biosynthesis: A number of 2-aminoacyl-1,3,4-thiadiazole derivatives have been identified as potent dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and the leukotriene biosynthesis pathway. nih.gov These compounds effectively block the production of prostaglandin E2 (PGE2), a key mediator of inflammation, with IC50 values in the nanomolar range. nih.gov Their mechanism involves direct interaction with mPGES-1, which converts the cyclooxygenase (COX)-derived PGH2 to PGE2. nih.gov By inhibiting this pathway, these analogs demonstrate significant anti-inflammatory properties. nih.gov

MAP Kinase Signaling Pathway: The derivative 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has been shown to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in A549 lung carcinoma cells. nih.gov The ERK1/2 pathway is a crucial component of the MAP kinase signaling cascade that regulates cell proliferation and survival. Inhibition of this pathway by FABT suggests a mechanism for its anticancer potential. nih.gov

Purine Metabolism: The parent compound, 2-amino-1,3,4-thiadiazole, can be metabolized within cells to derivatives that are potent inhibitors of inosine 5'-phosphate (IMP) dehydrogenase. nih.gov This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMP dehydrogenase disrupts this metabolic pathway, leading to cytostatic effects. nih.gov

Other Targets: Various derivatives of the 2-amino-1,3,4-thiadiazole scaffold have been investigated for a range of biological activities, suggesting engagement with other pathways. mdpi.com For instance, certain analogs have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, another key enzyme in the inflammatory cascade. nih.gov Others have been explored as cannabinoid receptor 1 (CB1) antagonists. mdpi.com

Effects on Cellular Processes (e.g., cell cycle progression, proliferation)

The modulation of signaling and metabolic pathways by 2-amino-1,3,4-thiadiazole analogs translates into significant effects on fundamental cellular processes, particularly cell proliferation and cell cycle progression.

Antiproliferative Activity: A wide range of 2-amino-1,3,4-thiadiazole derivatives have demonstrated antiproliferative and cytotoxic effects against various human cancer cell lines. nih.govnih.gov For example, N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole compounds have shown potent activity against human bladder (HCV29T), rectal (SW707), lung (A549), and breast (T47D) cancer cells, with some compounds exhibiting higher efficacy than the standard chemotherapeutic agent cisplatin. nih.gov Similarly, certain 5-substituted 2-amino-1,3,4-thiadiazoles displayed significant cytotoxic activity against the HepG2 human liver cancer cell line. nih.gov

Cell Cycle Arrest: The antiproliferative effects of these compounds are often linked to their ability to interfere with the cell cycle. The analog FABT was found to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells. nih.gov This arrest is accompanied by an enhanced expression of p27/Kip1, a cyclin-dependent kinase inhibitor that plays a crucial role in controlling the transition from the G1 to the S phase of the cell cycle. nih.gov This indicates that the compound prevents cells from entering the DNA synthesis phase, thereby halting their proliferation. nih.gov

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (Lung) | Inhibition of cell proliferation, G0/G1 phase cell cycle arrest. | nih.gov |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | HCV29T (Bladder), SW707 (Rectal), A549 (Lung), T47D (Breast) | Cytotoxicity, with some compounds more potent than cisplatin. | nih.gov |

| 5-substituted 2-amino-1,3,4-thiadiazoles | HepG2 (Liver) | High cytotoxic activity (e.g., compound 1o with IC50 of 8.6 µM). | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | HepG-2 (Liver), A-549 (Lung) | Promising cytotoxic activity (e.g., compound 20b with IC50 of 4.37 µM and 8.03 µM, respectively). | nih.gov |

Molecular Docking and Virtual Screening for Potential Biological Targets

Computational techniques such as virtual screening and molecular docking have been instrumental in elucidating the mechanisms of action for 2-amino-1,3,4-thiadiazole derivatives and identifying their potential biological targets. nih.govnih.govdovepress.com These in silico methods allow for the rapid screening of large compound libraries against specific protein structures, predicting how a molecule might bind to a target and providing a rationale for observed biological activity. nih.govmdpi.com

Computational Prediction of Binding Modes and Affinities

Molecular docking studies have successfully predicted the binding interactions and affinities of 2-amino-1,3,4-thiadiazole analogs with a variety of enzymes, guiding the synthesis and optimization of these compounds.

mPGES-1: For 2-aminoacyl-1,3,4-thiadiazole derivatives, a virtual screening workflow consisting of high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP) docking was used to identify potent inhibitors of mPGES-1. nih.gov Docking poses revealed that the acyl substituents interact with key amino acids in the cytoplasmic part of the enzyme, such as Phe44, His53, and Ser127. nih.gov For instance, a 2-bromobenzoyl substituent was shown to fit into a deep binding pocket, forming π-stacking interactions with Phe44 and His53 and a halogen bond with Asp49. nih.gov

Dihydrofolate Reductase (DHFR): Docking studies on 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives identified DHFR as a potential anticancer target. nih.govresearchgate.net The most potent compound in the series showed strong binding to the DHFR active site with a calculated binding energy of -1.6 E (Kcal/mol). nih.govresearchgate.net Another study on a different thiadiazole derivative also predicted strong binding to DHFR (ΔG = -9.0 kcal/mol) via hydrogen bonds with key residues Asp21 and Ser59. mdpi.com

VEGFR-2: In silico screening of a database of 1,3,4-thiadiazole derivatives against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, identified several promising hits. mdpi.com Molecular dynamics simulations further confirmed the stability of the complexes formed between the thiadiazole compounds and the receptor. mdpi.com

ADP-sugar pyrophosphatase (NUDT5): A series of 1,3,4-thiadiazole derivatives were studied via molecular docking against the NUDT5 enzyme, a potential target in breast cancer. researchgate.netuowasit.edu.iq One derivative, L3, exhibited a high binding affinity with a docking score of -8.9 kcal/mol, forming four hydrogen bonds within the active site. researchgate.netuowasit.edu.iq

| Compound Class/Derivative | Protein Target | Predicted Affinity/Score | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-Aminoacyl-1,3,4-thiadiazoles | mPGES-1 | Ranked by docking score | Phe44, His53, Asp49, Ser127 | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | DHFR | -1.6 E (Kcal/mol) | Not specified | nih.govresearchgate.net |

| 2,4-dichloro-N-(...)-benzamide derivative (4) | DHFR | -9.0 kcal/mol (ΔG) | Asp21, Ser59, Tyr22 | mdpi.com |

| 5-(...)-benzene-1,2,3-triol derivative (L3) | NUDT5 | -8.9 kcal/mol | Not specified | researchgate.netuowasit.edu.iq |

| Various 1,3,4-thiadiazole derivatives | VEGFR-2 | Promising docking scores | Not specified | mdpi.com |

Identification of Novel Protein Interaction Partners

Virtual screening has been a powerful tool for hypothesis generation, leading to the identification of novel protein targets for the 2-amino-1,3,4-thiadiazole scaffold. By screening large virtual libraries of these compounds against known protein structures, researchers have uncovered potential new therapeutic applications.

The successful identification of mPGES-1 as a target for anti-inflammatory 2-aminoacyl-1,3,4-thiadiazoles began with a virtual screening of a combinatorial library of approximately 420,000 molecules. nih.gov This computational approach narrowed the field to a small set of promising candidates for synthesis and biological testing, ultimately validating mPGES-1 as a key interaction partner. nih.gov Similarly, in silico screening efforts have implicated DHFR and VEGFR-2 as potential targets for anticancer applications of this compound class, providing a clear direction for further experimental validation. nih.govmdpi.com These examples highlight how computational methods can effectively identify novel protein interaction partners for the 2-amino-1,3,4-thiadiazole core structure, expanding its potential therapeutic utility.

Chemical Modification and Derivatization Strategies of 2 Amino 5 2 Indanyl 1,3,4 Thiadiazole for Enhanced Research Applications

Synthesis of C-2 Substituted Derivatives (e.g., amides, ureas, Schiff bases)

The exocyclic amino group at the C-2 position of the 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole core is a versatile nucleophilic handle for a variety of chemical transformations. This reactivity allows for the synthesis of a diverse library of derivatives, including amides, ureas, and Schiff bases, which can significantly alter the molecule's properties for research purposes.

Amides: Amide derivatives are commonly synthesized through the acylation of the C-2 amino group. This can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. When using carboxylic acids, coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) are often employed to facilitate amide bond formation. nih.gov The reaction with more reactive acid chlorides or anhydrides may proceed under basic conditions, using a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct.

Ureas: Substituted urea (B33335) derivatives can be prepared by reacting the parent amine with various isocyanates. This reaction is typically straightforward, yielding the corresponding N,N'-substituted ureas. This modification introduces a hydrogen-bond donating and accepting moiety, which can influence receptor binding and solubility.

Schiff Bases: The condensation reaction between the primary amino group of this compound and various aldehydes or ketones yields Schiff bases (imines). sphinxsai.comresearchgate.netresearchgate.net This reaction is generally carried out in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to promote the dehydration step. jmchemsci.com The formation of the imine bond introduces a planar, conjugated system that can be tailored by the choice of the carbonyl compound.

These derivatization strategies are summarized in the table below.

| Derivative Type | Reactant | General Reaction Conditions | Resulting Functional Group |

|---|---|---|---|

| Amide | Carboxylic Acid (R-COOH) | Coupling agents (e.g., EDC, HOBt), organic solvent | -NH-C(=O)-R |

| Amide | Acid Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine), organic solvent | -NH-C(=O)-R |

| Urea | Isocyanate (R-N=C=O) | Organic solvent (e.g., THF, DMF) | -NH-C(=O)-NH-R |

| Schiff Base (Imine) | Aldehyde (R-CHO) | Alcohol solvent (e.g., Ethanol), acid catalyst | -N=CH-R |

Exploration of Isosteric Replacements on the Thiadiazole Ring

Isosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's properties while retaining its primary biological activity. For this compound, the 1,3,4-thiadiazole (B1197879) ring itself can be replaced by other five-membered heterocycles to fine-tune characteristics such as metabolic stability, lipophilicity, and hydrogen bonding capacity. cambridgemedchemconsulting.com

Common bioisosteres for the 1,3,4-thiadiazole ring include the 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings.

1,3,4-Oxadiazole: Replacing the sulfur atom of the thiadiazole with oxygen yields the 1,3,4-oxadiazole analogue. This substitution generally increases polarity and can alter the electronic nature and metabolic profile of the compound. The synthesis of 2-amino-1,3,4-oxadiazoles can be achieved through the cyclization of semicarbazone precursors, often mediated by an oxidizing agent like iodine. nih.gov

1,2,4-Triazole: Replacing the C-5 carbon and the sulfur atom with nitrogen atoms leads to a triazole ring. This modification introduces an additional site for hydrogen bonding and can significantly change the molecule's interaction with biological targets.

| Original Ring | Isosteric Replacement | Key Structural Difference | Potential Impact on Properties |

|---|---|---|---|

| 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | Sulfur (S) replaced by Oxygen (O) | Increased polarity, altered metabolic stability, different electronic properties. |

| 1,3,4-Thiadiazole | 1,2,4-Triazole | Sulfur (S) and CH group replaced by two Nitrogen (N) atoms | Additional hydrogen bond donor/acceptor sites, altered pKa, modified geometry. |

Attachment of Linkers for Conjugation to Biomolecules or Solid Supports

For applications such as targeted drug delivery, affinity chromatography, or mechanistic studies using molecular probes, it is often necessary to conjugate the core molecule to a larger entity like a protein, antibody, or solid support. The C-2 amino group of this compound provides a convenient attachment point for various chemical linkers.

The strategy involves reacting the amino group with a bifunctional linker that has one reactive group to bind to the thiadiazole and another terminal functional group for the subsequent conjugation step. Common linkers include alkyl or polyethylene (B3416737) glycol (PEG) chains of varying lengths, terminating in a carboxyl group, an amine, a maleimide, or an alkyne/azide for click chemistry.

For example, the amino group can be acylated with a linker containing a terminal carboxylic acid (e.g., succinic anhydride), which introduces a carboxyl handle. This new carboxyl group can then be activated and reacted with an amine on a biomolecule to form a stable amide bond. Alternatively, solid-phase synthesis strategies can utilize linkers to immobilize the thiadiazole derivative on a resin, allowing for high-throughput synthesis of a library of related compounds. nih.gov

Incorporation into Hybrid Molecules with Other Bioactive Scaffolds

Creating hybrid molecules by combining two or more distinct pharmacophores is a powerful strategy to develop compounds with multi-target activity or enhanced potency. The this compound scaffold can be incorporated into hybrid structures by covalently linking it to other known bioactive scaffolds. nih.govasianpubs.org

The synthetic approach typically involves using the C-2 amino group or introducing a functional group onto the indanyl ring to serve as a connection point. For instance:

Coupling with other Heterocycles: The amino group can be used to form a larger structure with other biologically active heterocycles like isatin (B1672199), morpholine, or benzimidazole. asianpubs.orgrsc.org For example, a reaction with an isatin derivative could yield a hybrid molecule with potential polypharmacological activities. rsc.org

Amide or Imine Linkage: A straightforward method is to form an amide or imine bond between the 2-amino group of the thiadiazole and a carboxylic acid or aldehyde group on another bioactive molecule.

This approach aims to merge the pharmacological profiles of the individual components, which can lead to synergistic effects or novel mechanisms of action.

Synthesis of Prodrugs or Bioprecursors for Mechanistic Investigation

Prodrug design is a technique used to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. For this compound, the C-2 amino group can be temporarily masked to create a prodrug that, upon administration, undergoes enzymatic or chemical transformation in vivo to release the active parent compound.

A common prodrug strategy for primary amines involves acylation to form an amide. An N-acyl or N-aminoacyl derivative can be synthesized, which may exhibit improved membrane permeability. These amide bonds can be designed to be substrates for endogenous amidase or protease enzymes, which would cleave the bond and release the active 2-amino-thiadiazole. nih.gov

Similarly, bioprecursors can be designed. These are compounds that are metabolized into the active molecule through a specific biochemical pathway. For example, a derivative could be synthesized that requires a specific enzymatic oxidation or reduction step to unmask the active 2-amino-thiadiazole core. These strategies are invaluable for mechanistic studies, allowing researchers to investigate aspects of drug transport, distribution, and metabolism.

Analytical and Bioanalytical Methodologies for Investigation of 2 Amino 5 2 Indanyl 1,3,4 Thiadiazole in Research Matrices

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, identification, and purification of synthetic compounds. For a molecule such as 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable tools.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

HPLC is a primary method for assessing the purity of non-volatile and thermally stable compounds like 2-amino-1,3,4-thiadiazole (B1665364) derivatives. A reverse-phase HPLC method would likely be employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. sielc.com

For the analysis of this compound, a typical mobile phase might consist of a mixture of acetonitrile and water, with a small amount of acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The use of formic acid would also make the method compatible with mass spectrometry detection. sielc.com

Detection Methods:

UV-Vis Detection: Due to the aromatic nature of the indanyl group and the thiadiazole ring, the compound is expected to have strong UV absorbance, making a UV-Vis detector a suitable and common choice for detection and quantification.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) would provide not only quantitative data but also mass information, which is invaluable for confirming the identity of the compound and any impurities.

Diode Array Detection (DAD): A DAD detector would offer the advantage of acquiring the full UV-Vis spectrum for the analyte peak, aiding in peak purity assessment and compound identification.

Table 1: Illustrative HPLC Parameters for Analysis of a 2-Amino-1,3,4-thiadiazole Analogue

| Parameter | Value |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile compounds. Due to the likely low volatility of this compound, direct analysis by GC would be challenging and could lead to thermal decomposition. researchgate.net Therefore, a derivatization step would be necessary to increase its volatility and thermal stability. researchgate.netyoutube.com

Derivatization chemically modifies the compound by replacing active hydrogens, such as those in the amino group, with less polar functional groups. researchgate.netyoutube.com

Common Derivatization Techniques:

Silylation: This process replaces the active hydrogen in the amino group with a non-polar trimethylsilyl (TMS) group, which reduces the compound's polarity and boiling point. youtube.com

Acylation: This method involves the introduction of an acyl group, which can also enhance volatility and improve chromatographic behavior.

Once derivatized, the compound could be analyzed using a standard GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods are crucial for understanding the redox properties of a molecule, which can be related to its mechanism of action and potential metabolic fate. For a compound like this compound, techniques such as cyclic voltammetry (CV) can provide valuable insights.

Studies on analogous compounds, such as 2-amino-5-mercapto-1,3,4-thiadiazole, have utilized cyclic voltammetry to investigate their electrochemical behavior. nih.gov These studies typically involve a three-electrode system with a glassy carbon electrode (GCE) as the working electrode. The resulting voltammograms can reveal information about the oxidation and reduction potentials of the compound. nih.gov The electrochemical behavior is often studied in different pH conditions to understand the role of protons in the redox reactions. nih.gov Such investigations can reveal whether the redox processes are reversible or irreversible and can characterize complex "electron transfer + chemical reaction" (EC) mechanisms. nih.gov

Spectroscopic Techniques for Real-Time Interaction Monitoring

Spectroscopic techniques are indispensable for elucidating the structure of a compound and for monitoring its interactions with biological macromolecules in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural confirmation of the synthesized this compound. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretches of the amino group and the characteristic vibrations of the aromatic rings and the thiadiazole core. rsc.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and to monitor interactions with other molecules, such as DNA or proteins, by observing changes in the absorption spectrum. rsc.orgresearchgate.net

Fluorescence Spectroscopy: If the compound is fluorescent, fluorescence spectroscopy can be a highly sensitive method for studying its interactions. Changes in fluorescence intensity, emission wavelength, and fluorescence lifetime can provide information about binding events. researchgate.netnih.govuj.edu.pl

Table 2: Spectroscopic Techniques and Their Applications

| Technique | Application | Expected Information |

| NMR (¹H, ¹³C) | Structural Elucidation | Chemical structure and connectivity of atoms |

| IR Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., -NH₂, C=N, C-S) |

| UV-Vis Spectroscopy | Electronic Transitions & Interaction Studies | π→π* and n→π* transitions, binding interactions |

| Fluorescence Spectroscopy | Interaction & Environmental Sensing | Binding affinities, conformational changes |

Development of Assays for In Vitro Quantitative Analysis in Research Settings

To evaluate the biological activity of this compound in a research context, various in vitro assays would be developed for its quantitative analysis. The choice of assay would depend on the specific biological target being investigated.

For instance, if the compound is being explored for its anticancer potential, cell-based assays would be employed. mdpi.comnih.gov

MTT Assay: This colorimetric assay is commonly used to assess cell viability and proliferation by measuring the metabolic activity of cells. nih.gov It can be used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines. nih.gov

Cell Cycle Analysis: Flow cytometry can be used to analyze the effect of the compound on the cell cycle distribution of cancer cells, indicating whether it induces cell cycle arrest at a particular phase. mdpi.com

Apoptosis Assays: Techniques such as Annexin V/propidium iodide staining followed by flow cytometry can quantify the induction of apoptosis (programmed cell death) in response to treatment with the compound. mdpi.com

For other potential applications, such as antimicrobial activity, assays like the determination of the Minimum Inhibitory Concentration (MIC) would be relevant. nih.govnih.govnih.gov These assays quantify the lowest concentration of the compound that inhibits the visible growth of a microorganism. nih.gov

Table 3: Examples of In Vitro Assays for Biological Evaluation

| Assay | Purpose | Endpoint Measured |

| MTT Assay | Assess cytotoxicity and anti-proliferative effects | Cell viability |

| Cell Cycle Analysis | Determine the effect on cell division | Percentage of cells in G0/G1, S, and G2/M phases |

| Apoptosis Assay | Quantify the induction of programmed cell death | Percentage of apoptotic and necrotic cells |

| MIC Determination | Evaluate antimicrobial activity | Lowest concentration inhibiting microbial growth |

Future Research Trajectories and Interdisciplinary Applications of 2 Amino 5 2 Indanyl 1,3,4 Thiadiazole

Exploration of Photoresponsive or Luminescent Properties for Advanced Materials Research

The 1,3,4-thiadiazole (B1197879) scaffold is a well-established fluorophore, and its derivatives are known to exhibit interesting photophysical properties. nih.govresearchgate.net The aromatic nature of the thiadiazole ring allows for good π-electron conjugation, which is a key requirement for luminescence. The specific properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, are highly dependent on the nature of the substituents attached to the thiadiazole core. nih.govresearchgate.net

For 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole, the indanyl moiety could influence the photophysical properties in several ways. The steric bulk of the indanyl group might affect the molecular packing in the solid state, potentially leading to aggregation-induced emission (AIE) or other solid-state luminescence phenomena. Furthermore, the electronic properties of the indanyl group, although primarily aliphatic, could subtly tune the energy levels of the thiadiazole core, leading to shifts in the emission spectra.

Future research could focus on a systematic investigation of the absorption and emission properties of this compound in various solvents of differing polarity. nih.gov Such studies would reveal the extent of solvatochromism and provide insights into the nature of the excited state. Time-resolved fluorescence spectroscopy could be employed to determine the excited-state lifetime and gain a deeper understanding of the decay pathways.

The potential for this compound to be used in advanced materials is significant. For instance, its luminescent properties could be harnessed in the development of organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, or as components in photoresponsive materials where the luminescence can be switched 'on' or 'off' by external stimuli. nih.gov

Table 1: Photophysical Properties of Selected Thiadiazole Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application | Reference |

|---|---|---|---|---|

| Phenyl-thiadiazole Schiff base | 310 | 380 (enhanced with Al³⁺) | Chemosensor for Al³⁺ | rsc.org |

| 2-(2-hydroxybenzal)amino-5-phenyl-1,3,4-thiadiazole | 370 (with Al³⁺), 320 (with Zn²⁺) | 480 (with Al³⁺), 560 (with Zn²⁺) | Dual-analyte chemosensor for Al³⁺ and Zn²⁺ | mdpi.com |

Application in Supramolecular Chemistry and Self-Assembly

The 2-amino-1,3,4-thiadiazole (B1665364) moiety is an excellent building block for supramolecular chemistry due to its ability to form hydrogen bonds via the amino group and the nitrogen atoms in the heterocyclic ring. rsc.org These non-covalent interactions can direct the self-assembly of molecules into well-defined, higher-order structures such as sheets, ribbons, or porous networks. rsc.org

The presence of the indanyl group in this compound introduces van der Waals interactions and potential π-π stacking (if the indanyl group is considered as part of a larger conjugated system), which can further influence the self-assembly process. The interplay between the hydrogen bonding of the amino-thiadiazole part and the hydrophobic interactions of the indanyl group could lead to the formation of complex and potentially functional supramolecular architectures.

Future research in this area could involve crystallographic studies to determine the packing of this compound in the solid state. This would provide direct evidence of the intermolecular interactions at play. Techniques such as scanning tunneling microscopy (STM) could be used to visualize the self-assembled structures on surfaces. The self-assembly in solution could be studied using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).

The resulting supramolecular structures could have a range of applications. For example, porous networks could be used for gas storage or separation, while fibrous structures could act as scaffolds for tissue engineering or as templates for the synthesis of nanomaterials.

Development of Novel Analytical Reagents or Probes

Thiadiazole derivatives have shown great promise as chemosensors for the detection of various metal ions. mdpi.comresearchgate.net The nitrogen and sulfur atoms of the thiadiazole ring can act as coordination sites for metal ions, and this interaction can lead to a change in the photophysical properties of the molecule, such as a "turn-on" or "turn-off" of fluorescence. rsc.orgmdpi.comrsc.org

The this compound compound is a promising candidate for the development of new analytical reagents. The amino group and the thiadiazole ring provide potential binding sites for metal ions. The indanyl group could enhance the selectivity of the sensor by creating a specific binding pocket or by influencing the solubility of the sensor-analyte complex.

Initial research would involve screening the response of this compound to a wide range of metal ions in solution. This would be monitored using techniques such as UV-Vis and fluorescence spectroscopy. For promising candidates, further studies would be conducted to determine the selectivity, sensitivity, and limit of detection. mdpi.com The binding stoichiometry and association constant could be determined using methods like Job's plot analysis and mass spectrometry. rsc.orgmdpi.com

The development of a selective and sensitive probe for a specific metal ion has numerous applications in environmental monitoring, clinical diagnostics, and industrial process control.

Table 2: Thiadiazole-Based Chemosensors for Metal Ion Detection

| Thiadiazole Derivative | Detected Ion(s) | Detection Method | Limit of Detection | Reference |

|---|---|---|---|---|

| Phenyl-thiadiazole Schiff base | Al³⁺ | Fluorescent "turn-on" | - | rsc.org |

| 2-(2-hydroxybenzal)amino-5-phenyl-1,3,4-thiadiazole | Al³⁺, Zn²⁺ | Differentiated fluorescent emissions | 2.22 x 10⁻⁶ M (Al³⁺), 1.62 x 10⁻⁵ M (Zn²⁺) | mdpi.com |

Investigation of Catalytic or Material Science Applications

The versatile chemical nature of the thiadiazole ring suggests that this compound could have applications in catalysis and material science. isres.orgresearchgate.net The nitrogen and sulfur atoms can coordinate to metal centers, making thiadiazole derivatives useful as ligands in coordination chemistry. isres.org Metal complexes of thiadiazoles could exhibit catalytic activity in various organic transformations.

Furthermore, the thermal and chemical stability of the thiadiazole ring makes it an attractive component for the development of robust materials. researchgate.netnih.gov The incorporation of the indanyl group could enhance the processability and thermal stability of polymers or other materials derived from this compound.

Future research could explore the synthesis of metal complexes of this compound and investigate their catalytic activity in reactions such as cross-coupling, oxidation, or reduction. In material science, this compound could be explored as a monomer for the synthesis of novel polymers with potentially interesting thermal, mechanical, or optical properties. Its potential as a corrosion inhibitor could also be investigated, as thiadiazole derivatives are known to be effective in this application. isres.org

Challenges and Opportunities in Expanding the Chemical Space of Indanyl-Thiadiazole Derivatives

While this compound itself holds promise, expanding the chemical space around this core structure presents both challenges and opportunities. The primary challenge lies in the synthetic accessibility of variously substituted indanyl precursors and the potential for side reactions during the thiadiazole ring formation or subsequent functionalization.

However, the opportunities for creating a diverse library of derivatives are vast. Modifications could be made to the indanyl ring, for example, by introducing substituents at different positions to modulate the steric and electronic properties. The amino group on the thiadiazole ring is a key handle for further functionalization. It can be acylated, alkylated, or converted into other functional groups, allowing for the attachment of a wide range of moieties. frontiersin.org

A systematic exploration of these synthetic routes would be a key research direction. This would involve optimizing reaction conditions and developing new synthetic methodologies to access a wide range of indanyl-thiadiazole derivatives. The resulting library of compounds could then be screened for various biological and material science applications, leading to the discovery of new lead compounds with improved properties.

Synergistic Approaches with Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

In the context of this compound and its derivatives, AI and ML could be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity or material properties of new derivatives based on their chemical structure. nih.govrsc.org This would allow for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and testing. rsc.org

A synergistic approach, combining computational predictions with experimental validation, would be a powerful strategy for exploring the potential of the indanyl-thiadiazole scaffold. This would enable a more rapid and efficient discovery and optimization of new compounds with desired properties.

Q & A

Q. What are the established synthetic routes for 2-amino-5-substituted-1,3,4-thiadiazoles, and how can they be optimized?

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves cyclization reactions using thiocarbohydrazide or thiosemicarbazide derivatives. For example:

- Cyclization with POCl₃ : Reacting substituted carboxylic acid derivatives (e.g., indane-2-carboxylic acid) with thiocarbohydrazide in the presence of phosphorus oxychloride (POCl₃) achieves cyclization to form the thiadiazole core. Yields exceeding 94% are reported under optimized conditions .

- Hydrazine-Carbon Disulfide Route : Substituted hydrazines react with carbon disulfide, followed by cyclization to introduce the thiadiazole ring. This method is adaptable for aryl and alkyl substituents .

Q. Optimization Tips :

- Use anhydrous conditions and controlled temperature (e.g., 80–100°C) to minimize side reactions.

- Purify intermediates via recrystallization or column chromatography to enhance final product purity.

Q. Which analytical techniques are critical for characterizing 2-amino-5-(2-indanyl)-1,3,4-thiadiazole?

Key techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent integration and aromatic proton environments (e.g., indanyl protons at δ 6.8–7.2 ppm) .

- FT-IR : Identify NH₂ stretching (3300–3400 cm⁻¹) and C=S/C-N vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions critical for stability .

Q. How do substituents on the 5-position influence the biological activity of 1,3,4-thiadiazoles?

Substituents dictate solubility, electronic properties, and target affinity:

- Electron-Withdrawing Groups (e.g., NO₂, Br) : Enhance reactivity in nucleophilic substitution and improve antimicrobial activity .

- Hydrophobic Groups (e.g., indanyl, phenethyl) : Increase lipophilicity, aiding blood-brain barrier penetration for neuroactive applications .

- Steric Effects : Bulky substituents (e.g., 3,4-dichlorophenethyl) may reduce enzymatic binding but improve selectivity .

Q. Case Study :

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or incubation times.

- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO or PEG-400 as co-solvents .

- Substituent Positional Isomerism : Ortho vs. para substituents on aryl groups alter steric and electronic profiles .

Q. Resolution Strategies :

- Validate results using orthogonal assays (e.g., fluorescence polarization + SPR).

- Perform dose-response curves to establish IC₅₀/EC₅₀ values and Hill slopes.

Q. What computational methods are effective for predicting target interactions?

- Molecular Docking (AutoDock Vina, Glide) : Predict binding modes to receptors (e.g., adenosine A₃ receptor) by simulating ligand-receptor interactions .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) .

Q. Example Workflow :

Dock this compound into the adenosine A₃ receptor (PDB: 5D2A).

Calculate binding free energies (ΔG) using MM-GBSA.

Validate with in vitro cAMP assays.

Q. How can metal coordination enhance the pharmacological profile of thiadiazoles?

Thiadiazoles act as ligands via sulfur and nitrogen atoms:

- Cu(II) Complexes : Show enhanced anticancer activity (e.g., 70% apoptosis in HT-29 cells at 10 µM) due to redox cycling .

- Zn(II) Complexes : Improve antimicrobial potency by disrupting bacterial membrane integrity .

Q. Synthesis Protocol :

- React this compound with metal salts (e.g., CuCl₂·2H₂O) in ethanol. Characterize via UV-Vis and EPR spectroscopy.

Q. What strategies optimize pharmacokinetic properties of thiadiazole derivatives?

- Prodrug Design : Mask polar groups (e.g., amino) with acetyl or PEG moieties to improve bioavailability .

- Structure-Activity Relationship (SAR) : Introduce fluorine or methyl groups to enhance metabolic stability .

- LogP Optimization : Aim for LogP 2–4 to balance solubility and membrane permeability (calculated via ChemAxon).

Q. Case Study :

Q. How are in silico models used to prioritize thiadiazole derivatives for synthesis?

- Virtual Screening : Filter compound libraries using Lipinski’s Rule of Five and PAINS filters.

- QSAR Models : Relate substituent descriptors (e.g., Hammett σ) to IC₅₀ values for cytotoxicity .

- ADMET Prediction : Use SwissADME or ADMETlab to estimate toxicity and clearance rates.

Example QSAR Equation :

(Where π = lipophilicity, σ = electronic effect)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.